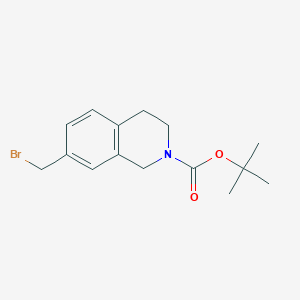![molecular formula C7H14N2O B6268858 4-[(dimethylamino)methyl]pyrrolidin-2-one CAS No. 1824462-39-6](/img/no-structure.png)
4-[(dimethylamino)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]pyrrolidin-2-one, also known as DMAP, is an organic compound used in many scientific research experiments and applications. It is a versatile and widely used compound in the field of organic chemistry, due to its ability to form strong bonds with a variety of other compounds. DMAP is typically used as a catalyst in the synthesis of organic compounds, and its various applications have been widely studied in recent years. In
Wissenschaftliche Forschungsanwendungen
4-[(dimethylamino)methyl]pyrrolidin-2-one is widely used in scientific research experiments due to its versatility and ability to form strong bonds with other compounds. It is commonly used as a catalyst in organic synthesis reactions, as it is able to increase the rate of reaction and reduce the amount of energy needed for the reaction to occur. This compound is also used in the synthesis of a variety of other compounds, such as peptides, polymers, and pharmaceuticals. In addition, this compound is also used as a reagent in the synthesis of certain compounds, such as amino acids.
Wirkmechanismus
4-[(dimethylamino)methyl]pyrrolidin-2-one functions as a catalyst in organic synthesis reactions by forming a strong bond with the reactants. This bond increases the rate of reaction and reduces the amount of energy needed for the reaction to occur. This compound is also able to reduce the amount of energy needed for the reaction to occur by forming a bond with the reactants, which helps to stabilize the reactants and reduce the amount of energy needed for the reaction to occur.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in recent years. It has been found to have a positive effect on the body, as it has been shown to reduce inflammation and improve the body’s immune system. In addition, this compound has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells. This compound has also been found to have a positive effect on the cardiovascular system, as it has been shown to reduce the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(dimethylamino)methyl]pyrrolidin-2-one has many advantages for use in lab experiments, such as its versatility and ability to form strong bonds with other compounds. It is also relatively inexpensive and easy to obtain, which makes it a popular choice for many laboratory experiments. However, this compound also has some limitations, such as its toxicity, which can be dangerous if not handled properly. In addition, this compound can cause irritation to the skin and eyes if it comes into contact with them.
Zukünftige Richtungen
The potential applications of 4-[(dimethylamino)methyl]pyrrolidin-2-one are still being explored, and there are many potential future directions for research. One potential direction is to explore the use of this compound in the synthesis of new compounds, such as peptides, polymers, and pharmaceuticals. Another potential direction is to explore the use of this compound in the synthesis of new drugs, as it has been found to have anti-cancer and cardiovascular properties. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its toxicity and safety.
Synthesemethoden
4-[(dimethylamino)methyl]pyrrolidin-2-one can be synthesized in a variety of ways. One common method involves the reaction of dimethylamine and formaldehyde in an aqueous solution. This reaction produces the desired product, this compound, as well as some byproducts. Other methods of synthesis involve the reaction of dimethylamine and other compounds, such as acrolein, acetic anhydride, or ethyl acetate. All of these methods produce this compound as the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(dimethylamino)methyl]pyrrolidin-2-one involves the reaction of 2-pyrrolidinone with formaldehyde and dimethylamine.", "Starting Materials": [ "2-pyrrolidinone", "formaldehyde", "dimethylamine" ], "Reaction": [ "Step 1: Mix 2-pyrrolidinone, formaldehyde, and dimethylamine in a reaction flask.", "Step 2: Heat the mixture to 80-100°C and stir for several hours.", "Step 3: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography." ] } | |
| 1824462-39-6 | |
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
BQPXIEDTEGJGFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CC(=O)NC1 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



